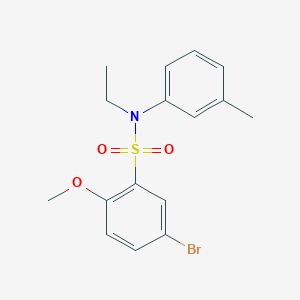
N-(pyridin-4-yl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyridin-4-yl)cyclopentanecarboxamide, also known as PAC-1, is a small molecule compound that has been extensively studied for its potential anticancer properties. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
Mecanismo De Acción
The exact mechanism of action of N-(pyridin-4-yl)cyclopentanecarboxamide is not fully understood, but it is thought to involve the activation of procaspase-3, a protein involved in the apoptotic pathway. This compound has been shown to bind to procaspase-3 and induce its activation, leading to apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, this compound has been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth. This compound has also been shown to inhibit the activity of several enzymes involved in cancer cell metabolism, including hexokinase and lactate dehydrogenase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One major advantage of N-(pyridin-4-yl)cyclopentanecarboxamide in lab experiments is its specificity for cancer cells. This compound has been shown to induce apoptosis in cancer cells while leaving healthy cells unharmed. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy drugs, making it a potential adjuvant therapy. One limitation of this compound in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-(pyridin-4-yl)cyclopentanecarboxamide. One area of research is the development of more efficient synthesis methods for this compound, which could allow for larger-scale production and more widespread use in cancer research. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound treatment. Additionally, further studies are needed to understand the exact mechanism of action of this compound and to identify potential side effects and toxicity in vivo. Finally, there is potential for the development of this compound analogs with improved solubility and efficacy.
Métodos De Síntesis
The synthesis of N-(pyridin-4-yl)cyclopentanecarboxamide involves the reaction of 4-pyridinecarboxaldehyde with cyclopentanecarboxylic acid in the presence of a catalyst. The resulting compound is then purified through column chromatography to obtain pure this compound. This synthesis method has been optimized and improved over the years, allowing for the production of large quantities of this compound for research purposes.
Aplicaciones Científicas De Investigación
N-(pyridin-4-yl)cyclopentanecarboxamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that this compound induces apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy drugs, making it a potential adjuvant therapy. In vivo studies have also shown promising results, with this compound inhibiting tumor growth in mouse models of breast and colon cancer.
Propiedades
IUPAC Name |
N-pyridin-4-ylcyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11(9-3-1-2-4-9)13-10-5-7-12-8-6-10/h5-9H,1-4H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAMCNHBQZPMIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7546726.png)


![N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide](/img/structure/B7546744.png)
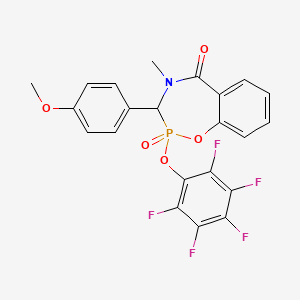
![1-(4-Chlorophenyl)-3-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]urea](/img/structure/B7546750.png)
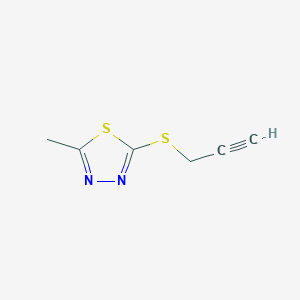
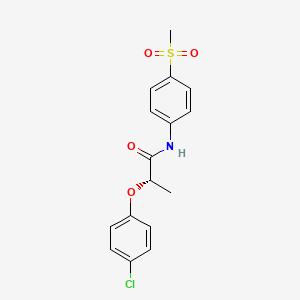
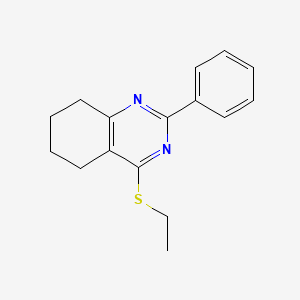

![5-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-3-(4-ethylphenyl)-1,2,4-oxadiazole](/img/structure/B7546805.png)
![4-chloro-N-[(2S)-2-hydroxy-2-(4-methylphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B7546807.png)

